tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
CAS No.: 1931946-17-6
VCID: VC11679068
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate - 1931946-17-6](/images/structure/VC11679068.png)
Description |
tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound belonging to the class of heterocyclic building blocks. It is characterized by its molecular formula C11H20N2O2 and molecular weight of 212.29 g/mol . This compound is used primarily in professional manufacturing, research laboratories, and industrial or commercial applications, and it is not intended for medical or consumer use . Chemical Specifications:
Synonyms and IdentifiersThis compound is known by several synonyms, including tert-Butyl rel-(1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate and (1R,3R,5R)-3-(Aminomethyl)-2-Boc-2-azabicyclo[3.1.0]hexane . It is also identified by the PubChem CID 127243373 and the MDL number MFCD28501260 . Identifiers:
Applications and Availabilitytert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is utilized as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical and chemical research . It is available in various quantities, ranging from 100 mg to 1 g, from suppliers like Aladdin Scientific and eMolecules . Availability:
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CAS No. | 1931946-17-6 | |||||||||||||||||||||||||||||||||
Product Name | tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | |||||||||||||||||||||||||||||||||
Molecular Formula | C11H20N2O2 | |||||||||||||||||||||||||||||||||
Molecular Weight | 212.29 g/mol | |||||||||||||||||||||||||||||||||
IUPAC Name | tert-butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | |||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m0/s1 | |||||||||||||||||||||||||||||||||
Standard InChIKey | ZBNRVIGHEROTFW-DJLDLDEBSA-N | |||||||||||||||||||||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1C2)CN | |||||||||||||||||||||||||||||||||
SMILES | CC(C)(C)OC(=O)N1C(CC2C1C2)CN | |||||||||||||||||||||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)N1C(CC2C1C2)CN | |||||||||||||||||||||||||||||||||
PubChem Compound | 127243373 | |||||||||||||||||||||||||||||||||
Last Modified | Nov 23 2023 |
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